1-Methyl-1-(2-nitrophenyl)hydrazine
Overview
Description
1-Methyl-1-(2-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a methyl group attached to the nitrogen atom and a nitrophenyl group attached to the hydrazine moiety
Preparation Methods
The synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine typically involves the reaction of 2-nitrophenylhydrazine with methylating agents. One common method is the reaction of 2-nitrophenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methyl-1-(2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Methyl-1-(2-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, which have significant biological activities.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways involving hydrazine derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(2-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules. The pathways involved include nucleophilic addition, oxidation-reduction, and substitution reactions.
Comparison with Similar Compounds
1-Methyl-1-(2-nitrophenyl)hydrazine can be compared with other similar compounds such as:
2-Nitrophenylhydrazine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Methyl-1-phenylhydrazine: Lacks the nitro group, which affects its redox properties and reactivity.
1-Methyl-1-(4-nitrophenyl)hydrazine: Has the nitro group in a different position, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-1-(2-nitrophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9(8)6-4-2-3-5-7(6)10(11)12/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEJFNBAOONAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380488 | |
Record name | 1-methyl-1-(2-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67522-05-8 | |
Record name | 1-methyl-1-(2-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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